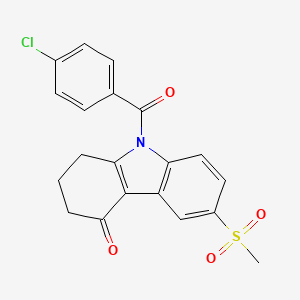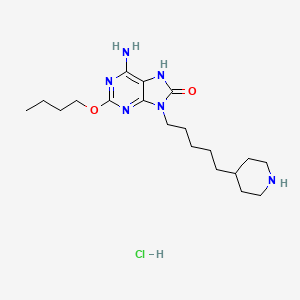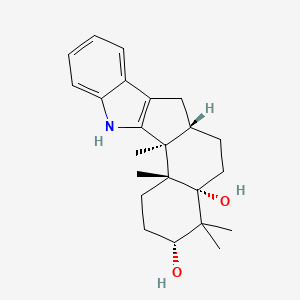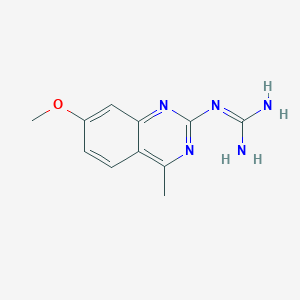
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 12a, identified by the PubMed ID 29031075, is a synthetic organic compound designed as an analogue of indomethacin. It was developed to optimize selectivity for cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1). This compound exhibits comparable in vitro COX-2 inhibitory activity to indomethacin and celecoxib, but with significantly improved selectivity for COX-2 .
Métodos De Preparación
The synthesis of compound 12a involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and activity. The synthetic route typically includes:
Step 1: Formation of the core carbazole structure.
Step 2: Introduction of the 4-chlorobenzoyl group.
Step 3: Addition of the methanesulfonyl group.
The reaction conditions involve the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity. Industrial production methods would likely scale up these steps, optimizing reaction conditions for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Compound 12a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others, potentially enhancing its selectivity and activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Compound 12a has a wide range of scientific research applications:
Chemistry: Used as a model compound to study COX-2 selectivity and inhibition mechanisms.
Biology: Investigated for its effects on biological pathways involving COX-2.
Medicine: Potential therapeutic applications in conditions where COX-2 inhibition is beneficial, such as inflammation and pain management.
Mecanismo De Acción
The mechanism of action of compound 12a involves selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. This selective inhibition reduces the risk of side effects associated with COX-1 inhibition, such as gastrointestinal issues .
Comparación Con Compuestos Similares
Compound 12a is compared with other COX-2 inhibitors like indomethacin and celecoxib. While indomethacin and celecoxib also inhibit COX-2, compound 12a has significantly improved selectivity for COX-2 over COX-1. This makes it a more desirable candidate for therapeutic applications with fewer side effects. Similar compounds include:
Indomethacin: A non-selective COX inhibitor.
Celecoxib: A selective COX-2 inhibitor with less selectivity compared to compound 12a.
Propiedades
Fórmula molecular |
C20H16ClNO4S |
|---|---|
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
9-(4-chlorobenzoyl)-6-methylsulfonyl-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C20H16ClNO4S/c1-27(25,26)14-9-10-16-15(11-14)19-17(3-2-4-18(19)23)22(16)20(24)12-5-7-13(21)8-6-12/h5-11H,2-4H2,1H3 |
Clave InChI |
MITGKKFYIJJQGL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=C1)N(C3=C2C(=O)CCC3)C(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(cyclopropylmethoxy)-5-[2-(trifluoromethyl)phenyl]-1H-indazole](/img/structure/B10780291.png)
![3-Methyl-2-[4-(trifluoromethyl)phenyl]-N-[(R)-2-(2-pyridylmethylamino)-5-indanyl]benzamide](/img/structure/B10780292.png)
![(2E,4E,6E)-7-(3,3-Dimethyl-2,3-dihydro-benzo[b]thiophen-5-yl)-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B10780301.png)
![(2S)-N-[(1S)-1-cyano-2-[4-(4-cyano-3-methylsulfanylphenyl)phenyl]ethyl]piperidine-2-carboxamide](/img/structure/B10780309.png)
![2-(1-(4-Chloro-3,5-diethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-carboxylic acid](/img/structure/B10780316.png)
![(2S)-2-[[2-[(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-(aminomethyl)-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-oxo-1,4,5,10-tetrahydroazepino[3,4-b]indol-2-yl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B10780321.png)


![4-({[({[(2R)-4-(3,4-Dichlorobenzyl)morpholin-2-yl]methyl}amino)carbonyl]amino}methyl)benzamide](/img/structure/B10780334.png)
![[1-Amino-2-[2-(4-methoxyphenyl)ethylamino]ethyl]phosphonic acid](/img/structure/B10780348.png)
![N-[(4-methylbenzoyl)amino]-N'-[4-[5-thiophen-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]sulfonylpyrrolidine-1-carboximidamide](/img/structure/B10780354.png)
![3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]-5-(trifluoromethyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B10780362.png)
![2-[4-[3-[1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B10780386.png)
